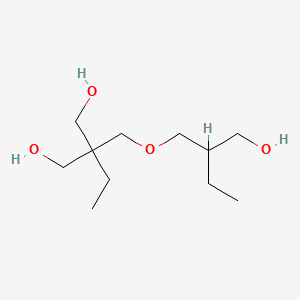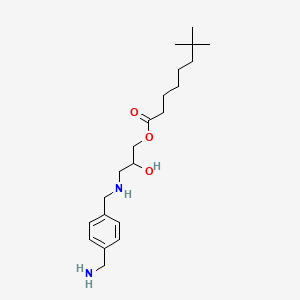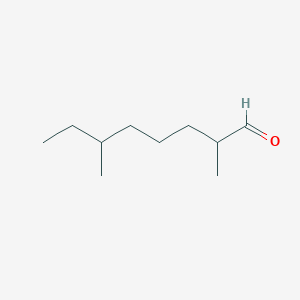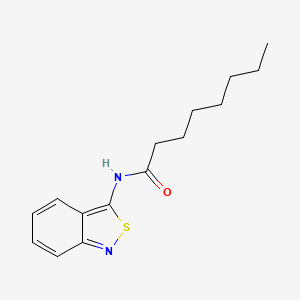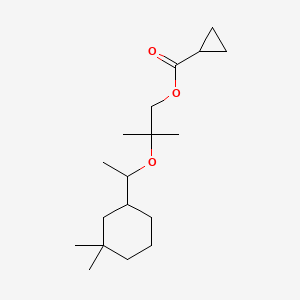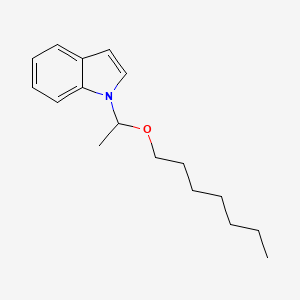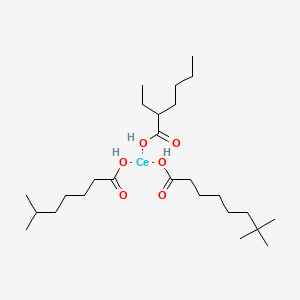
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is a cerium-based compound with the molecular formula C26H52CeO6 and a molecular weight of 600.803 g/mol. This compound is known for its unique coordination chemistry and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the respective carboxylic acids: 2-ethylhexanoic acid, isooctanoic acid, and neodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and carboxylic acids, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as toluene or dichloromethane, under controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may result in the formation of new cerium carboxylates .
Aplicaciones Científicas De Investigación
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium exerts its effects involves its ability to participate in redox reactions. The cerium center can alternate between different oxidation states, allowing it to interact with various molecular targets and pathways. This redox activity is crucial for its catalytic and antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
Cerium(III) acetate: Another cerium-based compound with similar coordination chemistry.
Cerium(IV) oxide: Known for its redox properties and used in various catalytic applications.
Cerium(III) nitrate: Used in similar applications but with different reactivity and solubility properties.
Uniqueness
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is unique due to its specific combination of carboxylate ligands, which impart distinct solubility, stability, and reactivity characteristics. This makes it particularly useful in applications requiring precise control over these properties .
Propiedades
Número CAS |
94086-46-1 |
|---|---|
Fórmula molecular |
C26H52CeO6 |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
YVQVPWHVLQQYQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


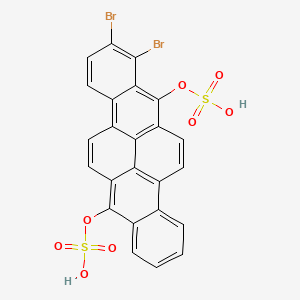

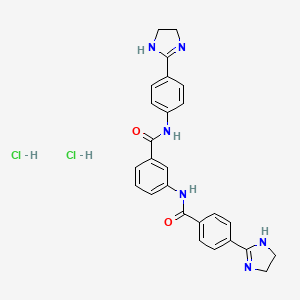
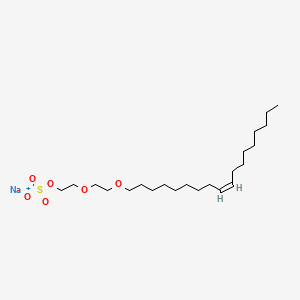
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
